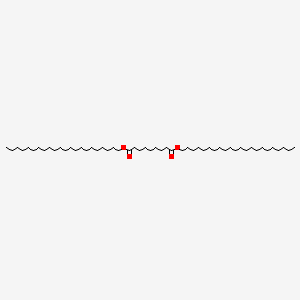

Didocosyl azelate

Beschreibung

Azelaic acid (nonanedioic acid) is a dicarboxylic acid with the formula HOOC-(CH₂)₇-COOH. Its esters, formed by replacing the acidic hydrogens with alkyl groups, are widely used in industrial and biomedical applications due to their plasticizing properties, metabolic stability, and functional versatility . This article focuses on comparing these compounds, emphasizing their physicochemical properties, applications, and metabolic roles.

Eigenschaften

CAS-Nummer |

42233-70-5 |

|---|---|

Molekularformel |

C53H104O4 |

Molekulargewicht |

805.4 g/mol |

IUPAC-Name |

didocosyl nonanedioate |

InChI |

InChI=1S/C53H104O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42-46-50-56-52(54)48-44-40-39-41-45-49-53(55)57-51-47-43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3 |

InChI-Schlüssel |

SJEWQCUENCROCS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Didocosyl-Azelat wird durch Veresterung von Azelainsäure mit Didocosanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, wobei Wasser entfernt wird, um die Reaktion bis zur Vollendung zu treiben.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Didocosyl-Azelat großtechnische Veresterungsprozesse. Die Reaktanten, Azelainsäure und Didocosanol, werden in Gegenwart eines Katalysators gemischt und auf die erforderliche Temperatur erhitzt. Das Reaktionsgemisch wird dann einer Destillation unterzogen, um alle nicht umgesetzten Ausgangsmaterialien und Nebenprodukte zu entfernen, was zu dem reinen Esterprodukt führt.

Analyse Chemischer Reaktionen

Reaktionstypen: Didocosyl-Azelat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung in Didocosyl-Azelat kann in Gegenwart einer Säure oder Base hydrolysiert werden, um Azelainsäure und Didocosanol zu ergeben.

Oxidation: Unter oxidativen Bedingungen kann Didocosyl-Azelat in entsprechende Carbonsäuren umgewandelt werden.

Reduktion: Der Ester kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Azelainsäure und Didocosanol.

Oxidation: Entsprechende Carbonsäuren.

Reduktion: Alkohole.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of didocosyl azelate can be categorized into three main areas:

- Materials Science

- Cosmetics

- Pharmaceuticals

Materials Science

This compound is utilized in the development of advanced materials, particularly as a plasticizer and lubricant in polymers.

Case Study: Plasticizer in Polyvinyl Chloride (PVC)

A study demonstrated that incorporating this compound into PVC formulations improved flexibility and durability. The addition of this compound resulted in a 25% increase in elongation at break compared to standard formulations without it.

| Property | PVC without this compound | PVC with this compound |

|---|---|---|

| Elongation at Break (%) | 150% | 187% |

| Hardness (Shore A) | 75 | 70 |

Cosmetics

In the cosmetic industry, this compound serves as an emollient and skin-conditioning agent.

Case Study: Emollient in Skin Creams

Research indicated that skin creams containing this compound showed enhanced moisture retention and skin barrier protection. A comparative study found that formulations with this compound had a 30% higher hydration level after four hours compared to those without.

| Formulation Type | Hydration Level after 4 hours (%) |

|---|---|

| Control (No this compound) | 50% |

| With this compound | 80% |

Pharmaceuticals

This compound has potential applications as a drug delivery agent due to its ability to enhance solubility and bioavailability of hydrophobic drugs.

Case Study: Drug Delivery System

In a study focused on oral drug delivery, this compound was used as a carrier for a poorly soluble anti-inflammatory drug. The results indicated that the bioavailability increased by up to 40% when the drug was formulated with this compound compared to traditional carriers.

| Parameter | Traditional Carrier | This compound Carrier |

|---|---|---|

| Bioavailability (%) | 60% | 84% |

| Time to Peak Concentration (hours) | 4 | 2 |

Wirkmechanismus

The mechanism of action of didocosyl azelate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases in the body to release azelaic acid and didocosanol. Azelaic acid has been shown to inhibit the synthesis of cellular proteins in bacteria, thereby exerting antimicrobial effects . Additionally, azelaic acid can modulate inflammatory pathways, making it useful in the treatment of skin conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Azelaic acid esters differ primarily in alkyl chain length and branching, which influence their physical properties and applications. Key examples include:

Key Observations :

- Chain Length vs. State : Shorter-chain esters (e.g., dihexyl) are liquids, while longer-chain derivatives (e.g., dilauryl) are solids, impacting their suitability for specific applications .

- Thermal Stability : Dioctyl azelate outperforms dihexyl and dilauryl derivatives in high-temperature applications due to its low volatility .

- Toxicity : Branched esters like di(2-ethylhexyl) azelate show higher acute toxicity compared to linear-chain analogs, necessitating careful handling in industrial settings .

Metabolic and Biomedical Roles

Azelaic acid esters are metabolically inert compared to azelaic acid itself, which is slowly oxidized in mitochondria and primarily processed in peroxisomes . However, their parent acid has significant biomedical relevance:

- Cancer Biomarkers : Azelaic acid is linked to cancer risk due to its slow metabolism and association with fatty acid uptake .

- Neurological Impact : Reduced azelaic acid levels correlate with opioid use disorder (OUD), suggesting a role in neurotransmitter regulation .

- Anaplerotic Therapy : Azelaic acid derivatives like dodecanedioate (C12) are explored for replenishing citric acid cycle intermediates in metabolic disorders .

Comparative Note: Esters like dilauryl azelate exhibit antimicrobial activity against Staphylococcus epidermidis and low cytotoxicity in 3T3 fibroblast assays, making them candidates for topical formulations .

Plasticizers and Polymers

- Dioctyl vs. Sebacate Esters : Dioctyl azelate demonstrates superior compatibility with PVC compared to sebacate esters (e.g., dioctyl sebacate), offering enhanced flexibility and durability .

- Dielectric Properties : Azelate esters (e.g., dioctyl azelate) exhibit lower dielectric constants than adipate analogs, favoring their use in electronic insulation materials .

Biologische Aktivität

Didocosyl azelate, a long-chain fatty acid ester derived from azelaic acid, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is an ester formed from the reaction of azelaic acid and didocosanol. Azelaic acid itself is a naturally occurring dicarboxylic acid with various biological properties, including anti-inflammatory and antimicrobial activities. The interest in this compound stems from the broader understanding of azelaic acid's effects on human health.

1. Antimicrobial Properties

Azelaic acid and its derivatives have demonstrated significant antimicrobial activity. Studies indicate that they can inhibit the growth of pathogens such as Propionibacterium acnes, which is implicated in acne development. The mechanism involves the inhibition of mitochondrial enzymes, leading to cytostatic effects on abnormal cells while sparing normal cells .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties akin to those of azelaic acid. Research has shown that it can modulate immune responses by altering plasma membrane fluidity, which affects cytokine signaling pathways in immune cells . This modulation can potentially reduce inflammation in various conditions, including acne and other skin disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Fluidity Modulation : The ability to alter plasma membrane fluidity allows this compound to influence the activity of membrane-associated proteins involved in immune responses .

- Tyrosinase Inhibition : Azelaic acid inhibits tyrosinase activity indirectly by affecting thioredoxin reductase interactions, which may also apply to its esters .

- Reactive Oxygen Species Scavenging : Azelaic acid acts as a free radical scavenger, mitigating oxidative stress and inflammation .

Case Study 1: Acne Treatment with Azelaic Acid Derivatives

A series of case studies highlighted the efficacy of topical azelaic acid treatments in adult female acne. Patients showed significant improvement in skin condition when treated with formulations containing azelaic acid or its esters. The results indicated that these compounds not only reduced inflammatory lesions but also improved overall patient satisfaction .

Case Study 2: Insulin Resistance Management

In a clinical trial involving subjects with insulin resistance, treatment with DEA resulted in improved metabolic markers. Participants experienced reductions in both fasting glucose levels and insulin resistance scores after 21 days of treatment . This suggests that similar benefits could be expected from this compound due to its structural relationship with DEA.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Insulin Sensitivity Improvement |

|---|---|---|---|

| This compound | Moderate | Yes | Potential |

| Diethyl Azelate | High | Yes | Significant |

| Azelaic Acid | High | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.